molecular formula C15H17BrClNO3 B4726219 Ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate

Ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B4726219
M. Wt: 374.66 g/mol
InChI Key: KCYNXINHMQZYLB-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 5-bromo-2-chlorobenzoyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Benzoyl Group: The 5-bromo-2-chlorobenzoyl group is introduced via an acylation reaction using 5-bromo-2-chlorobenzoyl chloride and the piperidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the piperidine ring with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
  • Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness: Ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate is unique due to the specific substitution pattern on the benzoyl group, which can influence its reactivity and binding properties. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrClNO3/c1-2-21-15(20)10-5-7-18(8-6-10)14(19)12-9-11(16)3-4-13(12)17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYNXINHMQZYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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